2-Chloro-N-(3,4-dichloro-benzyl)-N-ethyl-acetamide
Description
2-Chloro-N-(3,4-dichloro-benzyl)-N-ethyl-acetamide (molecular formula: C₁₁H₁₁Cl₃NO) is a chloroacetamide derivative featuring a 3,4-dichlorobenzyl group and an ethyl substituent on the nitrogen atom. This compound belongs to a class of amides known for their diverse applications, including agrochemical and pharmaceutical uses.
Properties
IUPAC Name |
2-chloro-N-[(3,4-dichlorophenyl)methyl]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl3NO/c1-2-15(11(16)6-12)7-8-3-4-9(13)10(14)5-8/h3-5H,2,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIFJCVEAODUCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=C(C=C1)Cl)Cl)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-N-(3,4-dichloro-benzyl)-N-ethyl-acetamide is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article provides a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of multiple chlorine atoms on the benzyl ring enhances its lipophilicity and may contribute to its biological activity by facilitating interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 287 g/mol |
| LogP | 0.9 |
| Polar Surface Area (TPSA) | 68 Ų |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various metabolic pathways. The chloro substituents are believed to enhance the reactivity of the compound, allowing it to disrupt cellular processes effectively. This disruption can lead to antimicrobial effects by inhibiting bacterial growth or inducing apoptosis in cancer cells.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance, it has shown efficacy against Klebsiella pneumoniae, a common cause of hospital-acquired infections. The compound was tested in combination with other antibiotics, revealing synergistic effects that enhance the overall antibacterial activity.
Case Study: Synergistic Effects with Antibiotics
In a study examining the combination of this compound with ciprofloxacin and cefepime against K. pneumoniae, the results indicated:
- Ciprofloxacin : Additive effect observed.
- Cefepime : Indifferent interaction.
- Meropenem : Synergistic effect leading to reduced minimal inhibitory concentrations (MIC).
These findings suggest that this compound may serve as an adjuvant in antibiotic therapy, potentially lowering the required doses of existing antibiotics while maintaining efficacy.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence and position of chlorine substituents significantly influence the biological activity of acetamide derivatives. The 3,4-dichloro substitution pattern has been associated with enhanced potency compared to other configurations.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | 8 | Bactericidal |
| Ciprofloxacin | 4 | Bactericidal |
| Cefepime | 16 | Bacteriostatic |
Anti-inflammatory Activity
Beyond its antimicrobial properties, this compound has been explored for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation. This potential makes it a candidate for further investigation in treating inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Ring
- 2-Chloro-N-(3,4-dimethylphenyl)acetamide (C₁₁H₁₄ClNO): Replacing the 3,4-dichloro-benzyl group with 3,4-dimethylphenyl reduces electronegativity, altering intermolecular interactions. Crystallographic studies show that methyl groups induce syn/anti conformational flexibility in the N—H bond, affecting hydrogen-bonding networks and melting points (mp. ~172–173°C in dimethyl analogs) .
- The thiazole derivative’s twisted conformation (61.8° between dichlorophenyl and thiazole planes) contrasts with the linear benzyl group in the target compound, impacting molecular packing .
Variations in N-Substituents
- Cyclopropyl’s rigid geometry may restrict rotational freedom, influencing binding to biological targets .
- Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) :
A widely used herbicide, alachlor substitutes the dichlorobenzyl group with a 2,6-diethylphenyl moiety and adds a methoxymethyl chain. This increases hydrophobicity, improving soil adsorption but raising environmental persistence concerns .
Functional Group Additions
- 2-Chloro-N-(3-chloro-4-morpholin-4-ylphenyl)acetamide (C₁₃H₁₅Cl₂N₂O₂) :
Introducing a morpholine ring at the 4-position of the phenyl group adds hydrogen-bonding capacity and basicity, enhancing solubility in polar solvents. This modification is common in drug design to improve bioavailability . - This structural feature is associated with enhanced herbicidal activity but may also elevate toxicity .
Physicochemical and Structural Comparisons
| Compound | Molecular Weight | Key Substituents | Melting Point | Notable Properties |
|---|---|---|---|---|
| Target Compound | 315.67 g/mol | 3,4-dichloro-benzyl, ethyl | Not reported | High lipophilicity; potential agrochemical use |
| 2-Chloro-N-(3,4-dimethylphenyl)acetamide | 211.69 g/mol | 3,4-dimethylphenyl | 172–173°C | Syn/anti N—H conformers; hydrogen-bonded chains |
| 2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide | 287.16 g/mol | Thiazole, 3,4-dichlorophenyl | 459–461 K | Twisted conformation; R₂²(8) hydrogen-bond motif |
| Alachlor | 269.77 g/mol | 2,6-diethylphenyl, methoxymethyl | 39–42°C | High soil adsorption; herbicidal activity |
Pharmacological and Agrochemical Relevance
- Herbicidal Activity : Chloroacetamides like alachlor and metolachlor () inhibit very-long-chain fatty acid (VLCFA) elongation in plants. The target compound’s dichlorobenzyl group may enhance binding to plant enzymes but increase environmental persistence.
- Pharmaceutical Potential: Thiazole and morpholine derivatives () exhibit antimicrobial and anti-inflammatory properties. The target compound’s dichlorinated structure could be optimized for similar bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
